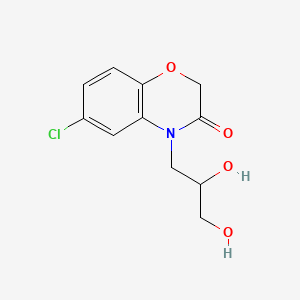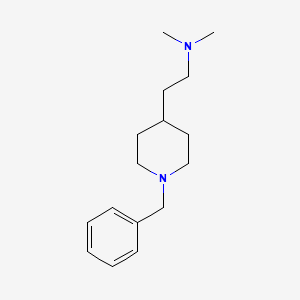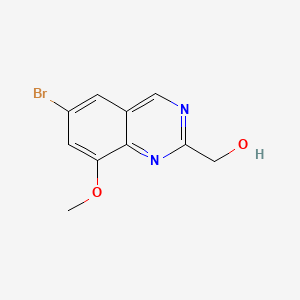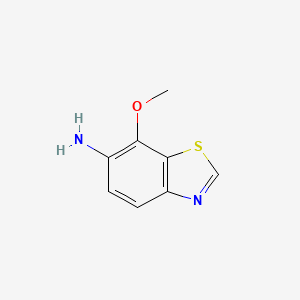
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17BrNO4P. This compound is characterized by the presence of a phosphonate group attached to a pyridine ring, which is further substituted with a bromine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate typically involves the reaction of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phosphonate ester.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The bromine and methoxy substituents can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate
- Diethyl 2-bromoethylphosphonate
Uniqueness
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring
Propiedades
Fórmula molecular |
C11H17BrNO4P |
|---|---|
Peso molecular |
338.13 g/mol |
Nombre IUPAC |
5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
DCVYBOUAQUZAKX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)






